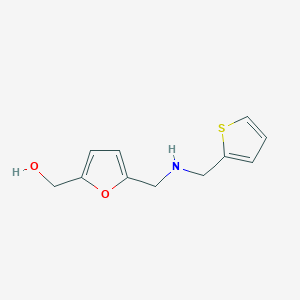(5-(((Thiophen-2-ylmethyl)amino)methyl)furan-2-yl)methanol
CAS No.:
Cat. No.: VC17804719
Molecular Formula: C11H13NO2S
Molecular Weight: 223.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H13NO2S |
|---|---|
| Molecular Weight | 223.29 g/mol |
| IUPAC Name | [5-[(thiophen-2-ylmethylamino)methyl]furan-2-yl]methanol |
| Standard InChI | InChI=1S/C11H13NO2S/c13-8-10-4-3-9(14-10)6-12-7-11-2-1-5-15-11/h1-5,12-13H,6-8H2 |
| Standard InChI Key | RNNIWLLBWLHLHC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CSC(=C1)CNCC2=CC=C(O2)CO |
Introduction
Structural Analysis and Nomenclature
IUPAC Name and Molecular Framework
The systematic name (5-(((Thiophen-2-ylmethyl)amino)methyl)furan-2-yl)methanol delineates its core structure:
-
A furan ring (oxygen-containing heterocycle) substituted at position 2 with a hydroxymethyl group (-CH2OH).
-
At position 5 of the furan, an aminomethyl group (-CH2NH-) is further functionalized with a thiophen-2-ylmethyl moiety (-CH2-C4H3S).
This architecture combines electron-rich furan and thiophene systems with polar hydroxyl and amine groups, suggesting diverse reactivity and intermolecular interactions .
Molecular Formula and Weight
-
Molecular Formula: C11H13NO2S
-
Molecular Weight: 239.29 g/mol (calculated from atomic masses).
-
Key Functional Groups:
Synthesis and Preparation Strategies
Retrosynthetic Analysis
Hypothetical routes derive from analogous furan-amine syntheses:
-
Core Furan Formation:
-
Aminoalkylation:
-
Protection/Deprotection:
Comparative Synthetic Routes
| Step | Reagents/Conditions | Yield (Hypothetical) | Key Challenges |
|---|---|---|---|
| 1 | Pd(PPh3)2Cl2, Na2CO3, 5-formylfuran-2-boronic acid | ~60% | Regioselectivity of furan substitution |
| 2 | Thiophene-2-carbaldehyde, NaBH3CN, MeOH | ~45% | Steric hindrance at secondary amine |
| 3 | TBSCl, imidazole, DMF | >80% | Hydroxyl group protection efficiency |
Physicochemical Properties
Predicted Properties
Using PubChem data for structural analogs :
-
logP: ~1.8 (moderate lipophilicity, suitable for blood-brain barrier penetration).
-
Water Solubility: ~2.1 mg/mL (estimated via cLogS).
-
pKa:
-
Hydroxyl group: ~15 (weakly acidic).
-
Secondary amine: ~9.5 (basic, protonatable at physiological pH).
-
Spectroscopic Characteristics
-
IR (hypothetical):
-
O-H stretch: 3300 cm⁻¹.
-
C-N stretch: 1250 cm⁻¹.
-
Thiophene C-S: 700 cm⁻¹.
-
-
NMR (1H, predicted):
Biological Relevance and Hypothetical Applications
Enzyme Inhibition
Structural analogs like (5-phenylfuran-2-yl)methanamine derivatives inhibit Sirtuin 2 (IC50 = 2.47 μM) . Molecular docking predicts:
-
Hydrogen bonding: Between the hydroxymethyl group and Asp170/Thr171 residues.
-
Hydrophobic interactions: Thiophene ring with Phe119/Phe234 pockets .
Future Research Directions
-
Synthetic Optimization: Improve yields via flow chemistry or biocatalytic methods.
-
Biological Screening: Test against neurodegenerative (Sirtuin-related) and infectious disease targets.
-
Computational Studies: MD simulations to optimize binding affinity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume